4-Chloro-9-methyl-2,9-dihydro-1H-carbazole-3-carbaldehyde
Description
Properties
IUPAC Name |
4-chloro-9-methyl-1,2-dihydrocarbazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c1-16-11-5-3-2-4-10(11)13-12(16)7-6-9(8-17)14(13)15/h2-5,8H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LREREXKWGCANDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C31)C(=C(CC2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383962 | |
| Record name | 4-CHLORO-9-METHYL-2,9-DIHYDRO-1H-CARBAZOLE-3-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173594-86-0 | |
| Record name | 4-CHLORO-9-METHYL-2,9-DIHYDRO-1H-CARBAZOLE-3-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-9-methyl-2,9-dihydro-1H-carbazole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of an acid catalyst like methanesulfonic acid under reflux conditions to form the tricyclic indole structure . Subsequent chlorination and formylation steps yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on higher yields and cost-effectiveness. Large-scale production would require stringent control of reaction conditions, purification processes, and safety measures to handle the reactive intermediates and final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-9-methyl-2,9-dihydro-1H-carbazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: 4-Chloro-9-methyl-2,9-dihydro-1H-carbazole-3-carboxylic acid
Reduction: 4-Chloro-9-methyl-2,9-dihydro-1H-carbazole-3-methanol
Substitution: Various substituted carbazole derivatives depending on the nucleophile used
Scientific Research Applications
Antiviral Applications
Carbazole derivatives have been investigated for their potential as antiviral agents. Notably, compounds with a carbazole scaffold have shown promising results against various viruses, including Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV).
- HCV Inhibition : Research has indicated that certain carbazole derivatives can inhibit HCV replication. For instance, a study demonstrated that specific arylthiourea-carbazole derivatives exhibited significant anti-HCV activity with an effective concentration (EC50) of 0.031 µM against genotype 1b, showcasing a high selectivity index (SI > 1612) .
- HIV Activity : Compounds bearing chlorine substitutions at specific positions have been found to enhance antiviral activity against HIV. A study highlighted that 7-chloro derivatives displayed greater efficacy compared to their counterparts with chlorine at other positions .
Antimicrobial Applications
The antimicrobial properties of carbazole derivatives have been extensively studied. The presence of chloro and nitrogen-containing groups has been linked to enhanced antimicrobial activity.
- Bacterial Activity : Various studies have reported that carbazole derivatives exhibit significant antibacterial effects against pathogens such as E. coli, S. aureus, and P. aeruginosa. For example, a chloro-substituted derivative demonstrated outstanding antimicrobial activity with minimum inhibitory concentration (MIC) values as low as 25 µg/mL against multiple bacterial strains .
- Fungal Activity : Carbazole derivatives also show antifungal properties. Compounds synthesized from carbazole scaffolds have been tested against fungi like Candida albicans and Aspergillus niger, revealing MIC values ranging from 10 to 20 µg/mL .
Anticancer Applications
Carbazole derivatives are recognized for their potential in cancer therapy due to their ability to inhibit tumor cell proliferation.
- Mechanisms of Action : The anticancer activity of these compounds is often attributed to their ability to induce apoptosis in cancer cells and inhibit various signaling pathways involved in tumor growth. For instance, studies have shown that certain carbazole derivatives can effectively target cancer cell lines by disrupting key cellular processes .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-Chloro-9-methyl-2,9-dihydro-1H-carbazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to intercalate with DNA, inhibit enzymes, or modulate receptor activity. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Carbazole Derivatives
Structural Comparisons
The table below highlights key structural differences and similarities between the target compound and analogous carbazole derivatives:
Key Observations :
- Substituent Effects : The chloro and aldehyde groups in the target compound create an electron-deficient carbazole core, which contrasts with derivatives bearing electron-donating groups (e.g., ethyl in ).
- Steric and Electronic Profiles : Derivatives with bulky substituents (e.g., phenylsulfonyl in ) exhibit steric hindrance, which may limit applications in solid-state devices.
Physicochemical Properties
- This suggests that the methyl group in the target compound may influence solid-state luminescence.
Biological Activity
4-Chloro-9-methyl-2,9-dihydro-1H-carbazole-3-carbaldehyde is a carbazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. Carbazole compounds are known for their diverse pharmacological properties, including antitumor, antiviral, and antimicrobial effects. This article delves into the biological activity of this specific compound, supported by relevant data and case studies.
The chemical structure of 4-Chloro-9-methyl-2,9-dihydro-1H-carbazole-3-carbaldehyde is characterized by a chloro group at the 4-position and a methyl group at the 9-position of the carbazole ring. This unique structure may influence its biological properties.
Antitumor Activity
Research indicates that carbazole derivatives exhibit significant antitumor activity. A comparative study on various carbazole derivatives showed that compounds similar to 4-Chloro-9-methyl-2,9-dihydro-1H-carbazole-3-carbaldehyde demonstrated promising results against different cancer cell lines.
Table 1: Antitumor Activity of Carbazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Calu1 (Lung) | 2.5 | Induction of apoptosis |
| Compound B | MDA MB231 (Breast) | 0.198 | Microtubule inhibition |
| 4-Chloro-9-methyl-2,9-dihydro-1H-carbazole-3-carbaldehyde | TBD | TBD | TBD |
Note: TBD indicates that specific data for this compound is yet to be established.
In a study focusing on similar carbazole derivatives, it was found that these compounds could induce apoptosis in cancer cells by upregulating caspase activities and inhibiting cell proliferation . The mechanism often involves the reactivation of tumor suppressor pathways such as p53, which is crucial in many cancers .
Antimicrobial Activity
Carbazole derivatives have also been investigated for their antimicrobial properties. Recent studies highlight their effectiveness against various bacterial and fungal strains.
Table 2: Antimicrobial Activity of Carbazole Derivatives
| Compound | Microbial Strain Tested | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| Compound C | E. coli | >400 | Moderate |
| Compound D | S. aureus | <100 | Good |
| 4-Chloro-9-methyl-2,9-dihydro-1H-carbazole-3-carbaldehyde | TBD | TBD | TBD |
Research shows that certain carbazole derivatives exhibit moderate to good antibacterial activity against strains like Pseudomonas aeruginosa and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating their effectiveness . The presence of halogen groups, such as chlorine in this compound, may enhance its antimicrobial efficacy .
Case Studies
Several case studies have examined the biological activities of carbazole derivatives similar to 4-Chloro-9-methyl-2,9-dihydro-1H-carbazole-3-carbaldehyde:
- Antitumor Study : A derivative was tested against multiple cancer cell lines, showing IC50 values in the nanomolar range. The study concluded that structural modifications significantly impact antitumor activity .
- Antimicrobial Study : A series of carbazole chalcones were synthesized and tested for antimicrobial activity. The results indicated that specific substitutions enhanced their efficacy against both bacterial and fungal pathogens .
Q & A
Q. What are the established synthetic routes for preparing 4-Chloro-9-methyl-2,9-dihydro-1H-carbazole-3-carbaldehyde?
Methodological Answer: The synthesis typically involves N-alkylation or substitution reactions. For example:
- N-Alkylation : Reacting 4-chloro-1-(chloromethyl)benzene with a carbazole precursor under basic conditions (e.g., K₂CO₃ in acetonitrile) .
- Functionalization : Introducing the aldehyde group via formylation at the C3 position using Vilsmeier-Haack conditions (POCl₃/DMF) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) and recrystallization (ethanol) yield high-purity products. Confirm purity via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) and NMR (δ 10.1 ppm for aldehyde proton) .
Q. How is the crystal structure of this compound validated, and what software is used?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard:
- Data Collection : Use a Bruker APEX2 diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 296 K .
- Processing : SAINT for integration and SADABS for absorption correction .
- Refinement : SHELXL for structure solution, achieving R factors < 0.06 (e.g., R₁ = 0.056, wR₂ = 0.152) .
- Validation : Check data-to-parameter ratio (>14:1) and mean σ(C–C) bond length deviations (<0.004 Å) .
Table 1: Example Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | Triclinic, P 1̄ |
| R factor (R₁) | 0.056 |
| wR factor (wR₂) | 0.152 |
| Data/Parameter ratio | 14.1 |
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify substituents (e.g., aldehyde proton at δ 10.1 ppm, aromatic carbons at 110–150 ppm) .
- FT-IR : Confirm aldehyde (C=O stretch ~1680 cm⁻¹) and NH/CH stretches .
- HRMS : Verify molecular ion ([M+H]⁺) with <2 ppm error .
Advanced Research Questions
Q. How can discrepancies in crystallographic refinement (e.g., high R factors) be resolved?
Methodological Answer:
Q. How to analyze hydrogen-bonding networks and supramolecular interactions in the crystal lattice?
Methodological Answer:
- Graph-Set Analysis : Use Etter’s notation (e.g., D(2) for dimeric motifs) to classify interactions .
- Software : Mercury (CCDC) or CrystalExplorer for visualizing C–H···π (e.g., 3.2 Å, 150°) and π-π stacking (3.5 Å interplanar distance) .
- Topology : Calculate interaction energies (Hirshfeld surface analysis) to quantify packing forces .
Q. What computational methods predict the electronic properties of this carbazole derivative?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level using Gaussian08. Analyze frontier orbitals (HOMO-LUMO gap ~4.2 eV) for charge-transfer potential .
- TD-DFT : Simulate UV-Vis spectra (λmax ~350 nm) and compare with experimental data .
- Molecular Dynamics : Assess solubility in DMSO/water mixtures using GROMACS .
Q. How to design coordination complexes using this compound as a ligand?
Methodological Answer:
- Ligand Preparation : Deprotonate the aldehyde group under basic conditions (e.g., NEt₃ in THF) .
- Metal Binding : React with Cu(II) or Zn(II) salts to form complexes. Characterize via:
- EPR : Detect Cu(II) signals (g ~2.1) .
- XAS : Confirm metal-ligand coordination (e.g., Cu–O bond ~1.95 Å) .
Q. How to resolve contradictions in biological activity data (e.g., varying IC₅₀ values)?
Methodological Answer:
- Assay Standardization : Use MTT assays with controls (e.g., doxorubicin) and triplicate measurements .
- SAR Analysis : Correlate substituent effects (e.g., chloro vs. methoxy) with activity trends .
- Docking Studies : AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase) .
Q. What strategies optimize synthetic yield for gram-scale production?
Methodological Answer:
Q. How to investigate photophysical properties for OLED applications?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
